molecular formula C11H16ClNO B1430386 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride CAS No. 29813-01-2

1-(4-Methoxybenzyl)cyclopropanamine hydrochloride

Cat. No. B1430386
CAS RN: 29813-01-2
M. Wt: 213.7 g/mol
InChI Key: JSEXSOVTVGEQPW-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)cyclopropanamine hydrochloride” is a chemical compound with the linear formula C11H16O1N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NC1(CC2=CC=C(OC)C=C2)CC1.Cl . The InChI representation is 1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H .

Scientific Research Applications

Antimalarial Activity and Lead Compounds Discovery Research into marine-derived natural products for antimalarial activity sheds light on the importance of aromatic compounds such as p-methoxybenzyl alcohol in identifying potential antimalarial agents. The isolation and characterization of such compounds from marine organisms demonstrate the ongoing search for novel antimalarial leads, underscoring the relevance of structural analogs to 1-(4-Methoxybenzyl)cyclopropanamine hydrochloride in medicinal chemistry research (Wright et al., 1996).

Environmental Impact of Organic UV Filters The environmental effects of organic ultraviolet (UV) filters, including compounds structurally related to this compound, highlight the ecological concern surrounding the persistence and bioaccumulation of these chemicals in water sources and their potential impact on aquatic life. Studies calling for further investigation into the environmental fate and toxicity of such compounds stress the need for sustainable chemical practices and alternatives (Schneider & Lim, 2019).

Decolorization and Detoxification of Industrial Dyes The role of oxidoreductive enzymes in the decolorization and degradation of dyes from industrial effluents points to the utility of specific chemical mediators that enhance enzymatic efficiency. This research area, focusing on the treatment of pollutants, underscores the potential application of chemical compounds, including those with functionalities similar to this compound, in environmental biotechnology (Husain, 2006).

Analytical Methods in Determining Antioxidant Activity The critical analysis of methods used to determine antioxidant activity illustrates the complex interactions between chemical compounds and reactive species, highlighting the importance of structure-activity relationships. Such research is vital for the development of antioxidants in food, pharmaceuticals, and cosmetic industries, potentially including studies on compounds structurally related to this compound (Munteanu & Apetrei, 2021).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements include H302 - H319 . The precautionary statements include P264 - P270 - P280 - P301 + P312 + P330 - P337 + P313 - P501 .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-10-4-2-9(3-5-10)8-11(12)6-7-11;/h2-5H,6-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEXSOVTVGEQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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